Cas no 1806300-01-5 (1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone is a specialized organic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at the 2-position and an acetyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and pharmaceuticals. Its ethoxy and ketone functionalities enhance its versatility in nucleophilic and electrophilic reactions, enabling applications in fine chemical synthesis and medicinal chemistry research. The compound's well-defined molecular architecture ensures consistent performance in coupling and cyclization reactions, supporting its use in the preparation of complex bioactive molecules.
1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone structure
1806300-01-5 structure
Product name:1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone
CAS No:1806300-01-5
MF:C11H11NO3
MW:205.209943056107
CID:4819790

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 4-Acetyl-2-ethoxybenzo[d]oxazole
    • 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone
    • Inchi: 1S/C11H11NO3/c1-3-14-11-12-10-8(7(2)13)5-4-6-9(10)15-11/h4-6H,3H2,1-2H3
    • InChI Key: SVAPMHXGPATXLS-UHFFFAOYSA-N
    • SMILES: O1C(=NC2=C1C=CC=C2C(C)=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.1

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A081001316-250mg
4-Acetyl-2-ethoxybenzo[d]oxazole
1806300-01-5 98%
250mg
$4,930.29 2022-03-31
Alichem
A081001316-500mg
4-Acetyl-2-ethoxybenzo[d]oxazole
1806300-01-5 98%
500mg
$7,697.54 2022-03-31
Alichem
A081001316-1g
4-Acetyl-2-ethoxybenzo[d]oxazole
1806300-01-5 98%
1g
$12,980.54 2022-03-31

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone Related Literature

Additional information on 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone

Introduction to 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone (CAS No. 1806300-01-5)

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 1806300-01-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a benzodioxole moiety linked to an ethanone group, which suggests a rich interplay of electronic and steric effects that could modulate its interactions with biological targets.

The benzodioxole scaffold, a fused ring system consisting of a benzene ring and an oxygenated heterocycle, is well-documented for its role in various pharmacophores. In particular, derivatives of benzodioxole have been explored for their antimicrobial, anti-inflammatory, and even anticancer properties. The presence of an ethoxy substituent on the benzene ring in 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone introduces additional electronic tuning, potentially enhancing or altering the compound's reactivity and binding affinity. This structural feature makes it a promising candidate for further investigation in drug discovery pipelines.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design and optimize compounds like 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone with greater efficiency. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations indicate potential binding to cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. Such interactions could make this compound a valuable tool for studying enzyme kinetics and developing novel therapeutic strategies.

The synthesis of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone involves multi-step organic transformations, including condensation reactions and cyclization processes. The precise control of reaction conditions is essential to achieve high yields and purity, which are critical for subsequent biological evaluation. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more scalable and cost-effective. These improvements are particularly important as pharmaceutical companies seek to reduce development timelines without compromising quality.

In the context of medicinal chemistry, the exploration of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone extends beyond its isolated properties. Its derivatives have been synthesized to assess variations in biological activity across different substituents. For example, modifications at the ethoxy group or the benzodioxole core have revealed compounds with enhanced potency or selectivity against specific disease targets. Such structural diversification is a cornerstone of modern drug design, where subtle changes can lead to significant improvements in therapeutic efficacy.

The growing interest in natural product-inspired scaffolds has also influenced the development of compounds like 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone. By integrating elements from biologically active natural products into synthetic molecules, researchers aim to harness nature's chemical diversity while improving pharmacokinetic profiles. The benzodioxole moiety is reminiscent of structures found in certain flavonoids and coumarins, which are known for their broad spectrum of biological activities. This inspiration has led to innovative approaches in designing molecules with improved pharmacological properties.

From a regulatory perspective, compounds like 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves both in vitro assays to screen for potential toxicity and pharmacological activity, as well as in vivo studies to evaluate systemic effects. The integration of high-throughput screening technologies has accelerated this process by allowing rapid evaluation of large libraries of compounds. Such technologies are particularly valuable for identifying hits that warrant further development into lead candidates.

The role of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone in interdisciplinary research is also noteworthy. Its unique structure bridges multiple fields, including organic chemistry, medicinal chemistry, and computational biology. Collaborative efforts between academia and industry have fostered innovation by combining experimental expertise with advanced computational modeling. This synergy has been instrumental in advancing our understanding of how structural modifications influence biological activity.

Future directions for research on 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone include exploring its potential as an intermediate in more complex drug molecules or as a standalone therapeutic agent. Advances in biocatalysis may also enable greener synthesis routes, reducing environmental impact while maintaining high yields. As the pharmaceutical landscape evolves, compounds like this one represent a testament to the ongoing quest for innovative solutions to global health challenges.

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